molecular formula C7H7NO2 B121997 3-Methylisonicotinic acid CAS No. 4021-12-9

3-Methylisonicotinic acid

Cat. No. B121997
CAS RN: 4021-12-9
M. Wt: 137.14 g/mol
InChI Key: OSMAGAVKVRGYGR-UHFFFAOYSA-N
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Description

3-Methylisonicotinic acid is a derivative of isonicotinic acid, which is itself a derivative of nicotinic acid, also known as niacin or vitamin B3. While the provided papers do not directly discuss 3-methylisonicotinic acid, they do provide insights into the chemistry of related compounds, which can be useful in understanding the synthesis, structure, and reactivity of 3-methylisonicotinic acid.

Synthesis Analysis

The synthesis of related compounds provides a foundation for understanding how 3-methylisonicotinic acid might be synthesized. For example, the synthesis of 2-acetylnicotinic acid is described using various methods, including the treatment of nicotinic acid N-oxide with acetic anhydride and the use of palladium on charcoal as a catalyst . This suggests that similar methods could potentially be adapted for the synthesis of 3-methylisonicotinic acid by modifying the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-methylisonicotinic acid can be determined using techniques such as NMR, FT-IR, and X-ray diffraction . These techniques provide information about the arrangement of atoms within a molecule and can be used to deduce the structure of 3-methylisonicotinic acid by analogy.

Chemical Reactions Analysis

The reactivity of isonicotinic acid derivatives can be complex, involving various chemical transformations. For instance, the Warren reaction is used to test for the presence of 3-deoxyaldulosonic acid derivatives, which could be structurally related to 3-methylisonicotinic acid . Additionally, the synthesis of esters of dihydroisonicotinic acids and their subsequent reactions, such as hydrolysis and decarboxylation, provide insights into the types of chemical reactions that 3-methylisonicotinic acid might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of isonicotinic acid derivatives can be inferred from experimental and theoretical studies. For example, the characterization of nicotinic acid hydrazide includes an analysis of its vibrational frequencies, NMR chemical shifts, and molecular electrostatic potentials . These properties are crucial for understanding the behavior of 3-methylisonicotinic acid in different environments and can guide the development of applications for this compound.

Scientific Research Applications

1. Biochemical and Pharmaceutical Industry Applications

3-Methylisonicotinic acid, a derivative of nicotinic acid, plays a significant role in the biochemical and pharmaceutical industries. Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid (nicotinic acid) using 1-dioctylphosphoryloctane with different diluents, emphasizing its importance in these industries. They found that the extraction efficiency increased with the TOPO composition concentration, highlighting the potential for efficient production and utilization in various applications (Kumar & Babu, 2009).

2. Vasorelaxation and Antioxidation Properties

The study of thionicotinic acid derivatives, including 3-methylisonicotinic acid, has revealed their potential in vasorelaxation and antioxidation. Prachayasittikul et al. (2010) examined the effects of these derivatives on rat thoracic aorta contraction and found that they exerted maximal vasorelaxation in a dose-dependent manner, albeit less effectively than acetylcholine-induced nitric oxide vasorelaxation. These findings suggest potential therapeutic applications of 3-methylisonicotinic acid in vascular health and antioxidation (Prachayasittikul et al., 2010).

3. Synthesis and Potential in Cancer Therapy

3-Methyleneoxindole, a cytotoxic metabolite of indole-3-acetic acid, has been synthesized from isatins, including 3-methylisonicotinic acid, indicating its potential use in cancer therapy. Rossiter (2002) demonstrated that this synthesis method is convenient, suggesting the significance of 3-methylisonicotinic acid in developing cancer treatment strategies (Rossiter, 2002).

4. Potential in Environmental Applications

The study by Santana et al. (2019) on the use of 3-hydroxyanthranilic acid, a fungal metabolite, in Fenton processes for dye decolorization, opens avenues for the potential use of 3-methylisonicotinic acid in environmental applications. This research demonstrates how these compounds can enhance the generation of reactive oxygen species and improve dye decolorization efficiencies, indicating a potential role for 3-methylisonicotinic acid in environmental remediation (Santana et al., 2019).

5. Industrial Production Methods

Lisicki et al. (2022) reviewed ecological methods for producing nicotinic acid from commercially available raw materials such as 3-methylpyridine. This highlights the importance of 3-methylisonicotinic acid in the industrial production of nicotinic acid, an essential nutrient and antipelagic agent (Lisicki et al., 2022).

Safety And Hazards

3-Methylisonicotinic acid is harmful by inhalation, in contact with skin, and if swallowed . It’s important to use personal protective equipment when handling this compound and avoid creating dust . In case of accidental release, it’s advised to pick up and arrange disposal without creating dust .

Future Directions

While specific future directions for 3-Methylisonicotinic acid are not mentioned, it’s worth noting that compounds similar to 3-Methylisonicotinic acid are used in the synthesis of drugs like isoniazid, which is used in the treatment of tuberculosis . This suggests potential applications in pharmaceutical research and development.

properties

IUPAC Name

3-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMAGAVKVRGYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960633
Record name 3-Methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisonicotinic acid

CAS RN

40211-20-9, 4021-12-9
Record name 3-Methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-isonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a hot (155° C.) solution of 10.7 g (0.1 mol) of 3,4-lutidine in 100 mL diphenylether, was added 18 g (0.16 mol) selenium dioxide in portions. After about 20 minutes, the reaction was heated to 185° C. and allowed to react for approximately thirty minutes. After cooling, the reaction mixture was diluted with water and filtered. The filtrate was extracted with chloroform and the chloroform extracts were then concentrated under reduced pressure to provide 6.0 g of a pale brown solid.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
HR Liu, SM Wang, YL Dong, ST Zheng, S Ni… - Chinese Journal of …, 2023 - Elsevier
… The topology was maintained after 3-methylisonicotinic acid was substituted for isonicotinic acid. We first designed and synthesized Ni(3-min)(bdc) 0.5 , which has never been reported. …
Number of citations: 2 www.sciencedirect.com
K Högenauer, L Arista, N Schmiedeberg… - Journal of Medicinal …, 2014 - ACS Publications
… 1-Chloro-N,N,2-trimethylpropenylamine (68 μL, 0.51 mmol) was added to a solution of 3-methylisonicotinic acid (90 mg, 0.30 mmol) in dry dichloromethane (3 mL), and the resulting …
Number of citations: 79 pubs.acs.org
HL Yale, K Losee, J Martins, M Holsing… - Journal of the …, 1953 - ACS Publications
An extensive program has been underway in these laboratories for about five years on the synthesis of a variety ofcompounds for evaluation as antituberculous agents. 3 At this time we …
Number of citations: 345 pubs.acs.org
AG Yaremenko, DM Volochnyuk, VV Shelyakin… - Tetrahedron, 2013 - Elsevier
An approach to the synthesis of all possible tetrahydropyrido[d]pyridazinones has been developed. The method relies on the catalytic hydrogenation of the corresponding aromatic …
Number of citations: 10 www.sciencedirect.com
P Hegde, HIM Boshoff, Y Rusman, WW Aragaw… - Tuberculosis, 2021 - Elsevier
Isoniazid (INH) remains a cornerstone for treatment of drug susceptible tuberculosis (TB), yet the quantitative structure-activity relationships for INH are not well documented in the …
Number of citations: 7 www.sciencedirect.com
MT Bilodeau, AE Balitza, TJ Koester… - Journal of medicinal …, 2004 - ACS Publications
A series of N-(1,3-thiazol-2-yl)pyridin-2-amine KDR kinase inhibitors have been developed that possess optimal properties. Compounds have been discovered that exhibit excellent in …
Number of citations: 65 pubs.acs.org
A Blaser, HS Sutherland, AST Tong, PJ Choi… - Bioorganic & Medicinal …, 2019 - Elsevier
The ATP-synthase inhibitor bedaquiline is effective against drug-resistant tuberculosis but is extremely lipophilic (clogP 7.25) with a very long plasma half-life. Additionally, inhibition of …
Number of citations: 48 www.sciencedirect.com
EL Meredith, K Beattie, R Burgis… - Journal of medicinal …, 2010 - ACS Publications
The synthesis and biological evaluation of potent and selective PKD inhibitors are described herein. The compounds described in the present study selectively inhibit PKD among other …
Number of citations: 54 pubs.acs.org
C Bonnefous, JE Payne, J Roppe… - Journal of medicinal …, 2009 - ACS Publications
… Compound 20 was synthesized as described for compound 7 using 8-fluoro-4-((3-chlorophenylamino)methyl)quinolin-2(1H)-one (56) and 3-methylisonicotinic acid as starting materials…
Number of citations: 88 pubs.acs.org
PV Hegde - 2022 - search.proquest.com
Tuberculosis (TB) remains a leading cause of infectious disease mortality and morbidity resulting in nearly 1.3 million deaths annually and infecting nearly one-quarter of the population. …
Number of citations: 2 search.proquest.com

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